molecular formula C16H16N2O3 B11699562 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11699562
M. Wt: 284.31 g/mol
InChI Key: RJOPYGJDZOXVOM-GZTJUZNOSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety linked to an ethoxy-hydroxyphenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, typical of hydrazones:

  • Acidic hydrolysis :

    • Products : Aldehyde (3-ethoxy-4-hydroxybenzaldehyde) and benzohydrazide (e.g., 4-methoxybenzohydrazide).

    • Mechanism : Protonation of the imine nitrogen, followed by cleavage of the C=N bond.

  • Basic hydrolysis :

    • Products : Corresponding hydrazide and aldehyde under alkaline conditions.

Nucleophilic Attack

The hydrazone’s imine group (C=N) can react with nucleophiles:

  • Electrophilic substitution : Potential reactions with compounds containing electrophilic sites (e.g., carbonyls).

  • Examples : Formation of Schiff bases or amine derivatives via nucleophilic addition.

Hydrogen Bonding and Non-Covalent Interactions

The compound’s hydroxyl (–OH) and hydrazide (–NH) groups participate in:

  • Intramolecular hydrogen bonds : For example, O–H⋯N interactions observed in crystal structures .

  • Intermolecular hydrogen bonds : Critical for crystal packing and supramolecular network formation .

Hydrogen Bonding Features

Functional GroupInteraction TypeExample Bond Length (Å)Reference
–OH (hydroxy)O–H⋯N (intramolecular)2.5572 (N1–O1)
–NH (hydrazide)N–H⋯O (intermolecular)

Cycloaddition Reactions

The compound’s conjugated hydrazone system may participate in:

  • [4+2] Cycloaddition : Potential Diels-Alder-type reactions with dienes, forming six-membered rings.

  • [2+2] Cycloaddition : Unlikely due to steric hindrance around the imine group.

Structural Characterization

Key analytical techniques include:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1610 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR) : Confirms aromatic proton environments and imine proton signals (~8.93 ppm) .

  • X-ray crystallography : Reveals planar geometries and dihedral angles between aromatic rings (e.g., 6.86° between benzene rings) .

Structural Data Table

PropertyValue/DescriptionReference
Dihedral angle (benzene rings)6.86° (±0.11°)
Imine bond length1.276 Å (C=N)
Molecular weight404.458 g/mol

Comparative Analysis with Related Compounds

Compound NameKey DifferenceReaction TypeReference
4-chloro-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazideChlorine substitutionEnhanced hydrolysis
Benzylidene-4-tert-butylbenzohydrazideBulky tert-butyl groupReduced nucleophilicity
N′-benzylidene-4-methoxybenzohydrazideSimplified aromatic systemFaster hydrolysis

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide exhibits significant potential as an anticancer agent. Studies have indicated that compounds with similar hydrazone structures can inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. This inhibition may lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment .

Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Various derivatives of benzohydrazides have been studied for their ability to combat bacterial and fungal infections, making them suitable candidates for further pharmacological development .

Coordination Chemistry

This compound can form coordination complexes with metal ions, which enhances its biological activity. Research has shown that metal complexes derived from this compound exhibit improved efficacy compared to the free ligand. This property is crucial in drug design, where the coordination of metal ions can influence the stability and reactivity of the compound .

Synthesis of Novel Derivatives

The synthesis of this compound involves a straightforward condensation reaction between 4-methoxybenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde . This method not only yields the desired hydrazone compound but also allows for the exploration of various substitutions to create novel derivatives with potentially enhanced properties.

Case Study 1: Anticancer Activity

A study demonstrated that certain benzohydrazide derivatives inhibited cancer cell lines effectively, suggesting that this compound could be a promising candidate for further development in cancer therapy . The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation.

Case Study 2: Coordination Complexes

Research on metal complexes formed with this compound revealed enhanced biological activity compared to the uncoordinated ligand. For instance, complexes with transition metals showed increased potency against specific bacterial strains, indicating a synergistic effect that warrants further investigation .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Potential anticancer and antimicrobial agent; inhibits thymidine phosphorylase
Coordination Chemistry Forms complexes with metal ions; enhances biological activity
Synthesis of Derivatives Simple condensation reaction; allows exploration of various substitutions for enhanced properties

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxyl-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • 4-ethoxy-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific ethoxy and hydroxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antioxidant, antibacterial, and potential anticancer properties. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4C_{17}H_{18}N_2O_4. The compound features a hydrazone linkage, which is known to enhance biological activity through various mechanisms. The dihedral angle between the benzene rings in its structure is approximately 6.86 degrees, indicating a relatively planar configuration conducive to interactions with biological targets .

Antioxidant Activity

Research indicates that compounds with hydrazone structures often exhibit antioxidant properties. A study on related benzohydrazone derivatives demonstrated significant antioxidant activity, attributed to the presence of hydroxyl groups that can donate hydrogen atoms and neutralize free radicals. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. This compound showed promising results, suggesting its potential as a natural antioxidant agent .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. For instance, one study reported MIC values for similar compounds ranging from 3.91 µg/mL against resistant strains of S. aureus to higher values for less sensitive strains . This suggests that modifications in the chemical structure can significantly influence antibacterial potency.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
This compoundTBDE. coli
4-chloro-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide3.91S. aureus (MRSA)
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide0.48M. luteus

Anticancer Potential

Recent studies have explored the anticancer potential of hydrazone derivatives, including this compound. In vitro tests using various human cancer cell lines (e.g., HepG2, LN-229) have shown that these compounds can inhibit cell proliferation effectively. For instance, one study reported IC50 values indicating significant cytotoxicity towards glioblastoma cells .

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)
This compoundLN-229TBD
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideHepG2130.17

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl functional groups contribute to its ability to scavenge free radicals.
  • Inhibition of Enzymatic Activity : Some studies suggest that hydrazones can inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with Cellular Targets : The compound may interact with DNA or proteins within cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

A comprehensive analysis of literature reveals numerous case studies highlighting the efficacy of hydrazone derivatives in both antibacterial and anticancer applications:

  • A study conducted on a series of substituted benzohydrazones showed a clear structure–activity relationship indicating that electron-donating or withdrawing groups significantly affect their biological activities .
  • Another investigation focused on the synthesis and characterization of these compounds revealed their potential as novel therapeutic agents due to their multifaceted biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide, and how is purity ensured?

The compound is synthesized via a Schiff base condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and benzohydrazide in ethanol under reflux conditions. Catalysts like acetic acid are often used to accelerate imine bond formation. Purification involves recrystallization from ethanol or methanol, and purity is confirmed via melting point analysis, TLC, and spectral characterization (IR, ¹H/¹³C NMR). For example, IR spectra show characteristic peaks for C=N (1607–1630 cm⁻¹) and C=O (1700 cm⁻¹), while ¹H NMR confirms the methoxy and ethoxy groups (δ 3.82–4.10 ppm) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The Schiff base configuration (E/Z isomerism) is confirmed by the dihedral angle between the aromatic rings (e.g., <5° for planar structures) and hydrogen-bonding patterns. Complementary techniques include elemental analysis (C, H, N), mass spectrometry for molecular ion peaks, and DFT calculations to compare experimental vs. theoretical bond lengths/angles .

Q. What spectroscopic methods are employed to characterize this hydrazide derivative?

  • IR Spectroscopy : Identifies functional groups (C=N, C=O, N-H).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy at δ 3.82 ppm, aromatic protons at δ 6.8–8.7 ppm) and carbon types.
  • UV-Vis : Detects π→π* and n→π* transitions in the hydrazone backbone.
  • Mass Spectrometry : Confirms molecular weight via [M+H]⁺ or [M–H]⁻ peaks .

Advanced Research Questions

Q. How does this compound interact with biomolecules like bovine serum albumin (BSA), and what methodologies are used to study these interactions?

Multi-spectroscopic approaches (fluorescence quenching, UV-Vis, circular dichroism) and molecular docking are employed. For example, fluorescence quenching reveals binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) and thermodynamic parameters (ΔH, ΔS). Docking studies predict binding sites (e.g., Sudlow’s site I/II on BSA) and interactions like hydrogen bonding with Lys-294 or hydrophobic contacts with Trp-213 .

Q. What strategies are used to design metal complexes with this ligand, and how do they enhance biological or catalytic activity?

The ligand acts as a tridentate donor (via carbonyl O, imine N, and phenolic O). Complexes with transition metals (Co, Ni, Cd) are synthesized by refluxing the ligand with metal salts (e.g., CoCl₂·6H₂O). Structural analysis via SC-XRD and DFT reveals octahedral or square-planar geometries. Enhanced bioactivity (e.g., anticancer IC₅₀ < 10 µM) arises from metal-ligand synergism, improving DNA intercalation or ROS generation .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity and stability?

  • DFT : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV), electrostatic potential maps (nucleophilic/electrophilic sites), and global reactivity descriptors (e.g., chemical hardness).
  • Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories, evaluating RMSD (<2 Å) and binding free energies (MM-PBSA/GBSA) .

Q. What metabolic pathways are anticipated for this hydrazide derivative, and how are they experimentally validated?

In vitro microsomal studies (e.g., pig liver microsomes) identify oxidative (N-oxide formation) and hydrolytic metabolites (benzaldehyde, benzoic acid hydrazide). LC-MS/MS tracks metabolite formation, while kinetic assays measure enzyme inhibition (CYP450 isoforms). Computational tools like ADMET Predictor™ estimate metabolic liability (e.g., t₁/₂ > 2 h) .

Q. How does structural modification of the hydrazide backbone influence its biological activity?

Substituent effects are studied via SAR:

  • Electron-withdrawing groups (e.g., -NO₂ at para position) enhance anticancer activity (IC₅₀ ↓ 30–50%).
  • Methoxy/ethoxy groups improve lipophilicity (logP ~2.5), aiding blood-brain barrier penetration for neuroactive applications.
  • Heterocyclic replacements (e.g., pyridine for benzene) alter metal-binding affinity and redox properties .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-2-21-15-10-12(8-9-14(15)19)11-17-18-16(20)13-6-4-3-5-7-13/h3-11,19H,2H2,1H3,(H,18,20)/b17-11+

InChI Key

RJOPYGJDZOXVOM-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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